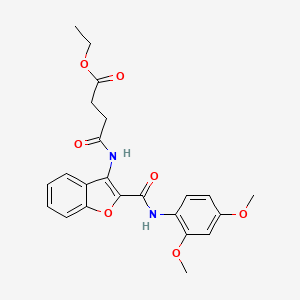

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-17(15)32-22(21)23(28)24-16-10-9-14(29-2)13-18(16)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQHACIZSFBZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, a core structure in this compound, have been used in the treatment of various diseases such as cancer or psoriasis. They have also emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets.

Mode of Action

It is suggested that benzofurans interact with their target biomolecules at sites with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues.

Biochemical Pathways

Benzofuran derivatives have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic compound that has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a benzofuran core, which is known for various biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival pathways, such as Bcl-2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A-431 | <10 | Bcl-2 inhibition |

| Compound 2 | Jurkat | <5 | Apoptosis induction |

| Ethyl Compound | Various | TBD | TBD |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A study investigating the structure-activity relationship (SAR) of benzofuran derivatives found that modifications at specific positions on the benzofuran ring significantly enhanced anticancer potency. The presence of electron-donating groups was correlated with increased activity against breast cancer cell lines .

- Anti-inflammatory Study : Another research focused on the anti-inflammatory potential of similar compounds revealed that they effectively reduced inflammation markers in animal models of arthritis. The study suggested a dose-dependent response, highlighting the therapeutic window for clinical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It could modulate receptor activity related to cell survival and apoptosis.

Q & A

Advanced Research Question

- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify labile sites (e.g., ester hydrolysis at 4-oxobutanoate).

- Toxicity Profiling : Apply Derek Nexus for structural alerts (e.g., benzofuran carbamoyl groups linked to hepatotoxicity) .

- ADME Modeling : SwissADME predicts bioavailability (e.g., >80% plasma protein binding for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.